

how does Alk2-IN-5 compare to novel ALK2 inhibitors in development

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Compound of Interest		
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A Comparative Guide to Novel ALK2 Inhibitors in Development

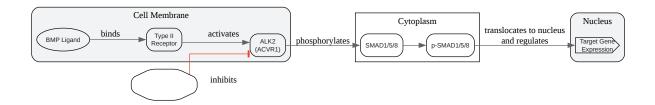
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of publicly available data on novel inhibitors of Activin receptor-like kinase 2 (ALK2), a key therapeutic target in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). While this report aims to be comprehensive, specific quantitative data for a compound designated "Alk2-IN-5" was not publicly available at the time of this writing. The guide focuses on a selection of prominent novel ALK2 inhibitors currently under investigation, presenting their performance based on supporting experimental data.

ALK2 Signaling Pathway and Inhibition

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of BMP ligands, ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then translocate to the nucleus to regulate gene expression involved in bone formation and other cellular processes. Gain-of-function mutations in ALK2 can lead to aberrant signaling and the development of diseases like FOP. Novel ALK2 inhibitors aim to block the kinase activity of ALK2, thereby preventing the downstream signaling cascade.





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Caption: Simplified ALK2 signaling pathway and the mechanism of action for novel inhibitors.

Quantitative Comparison of Novel ALK2 Inhibitors

The following tables summarize the publicly available biochemical potency (IC50) and selectivity data for several novel ALK2 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values indicate higher potency. Selectivity is crucial to minimize off-target effects.



Inhibitor	ALK2 IC50 (nM)	ALK2 (R206H) IC50 (nM)	Reference(s)
Saracatinib (AZD0530)	6.7	-	[1]
INCB000928 (Zilurgisertib)	15	-	[2][3]
BLU-782 (Fidrisertib/ALK2-IN-1)	0.6	0.2	[4][5]
LDN-214117	24	-	[6]
M4K2009	<20 (biochemical)	-	[7][8][9]
M4K2163	-	-	[7][8][9]
OD-36	47	22	[5]
OD-52	-	-	-
CDD-2789	6.4	-	[10]

Table 1: Biochemical Potency of Novel ALK2 Inhibitors

Inhibitor	ALK1 IC50 (nM)	ALK3 IC50 (nM)	ALK5 IC50 (nM)	ALK6 IC50 (nM)	Reference(s
Saracatinib (AZD0530)	19	621	6890	6130	[1]
BLU-782 (Fidrisertib/A LK2-IN-1)	3	45	155	24	[4][5]
LDN-214117	27	1171	3000	-	[6]
CDD-2789	9.9	831	1212	425	[10]

Table 2: Kinase Selectivity Profile of Novel ALK2 Inhibitors



Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are generalized protocols for key experiments used in the characterization of ALK2 inhibitors.

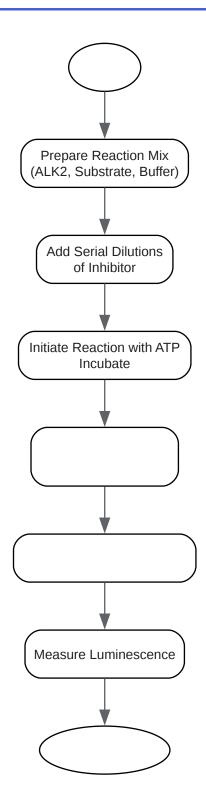
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the ability of a compound to inhibit the enzymatic activity of ALK2. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitor's potency.

Generalized Protocol:

- Reaction Setup: A reaction mixture is prepared containing the ALK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
- Inhibitor Addition: Serial dilutions of the test compound (inhibitor) are added to the reaction mixture. A control with no inhibitor is also included.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
- ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
- Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated. The signal is read using a luminometer.
- IC50 Determination: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[1][2][6][7][11]





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Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cellular Target Engagement Assay (e.g., NanoBRET™)



This assay measures the binding of an inhibitor to the ALK2 protein within living cells, providing a more physiologically relevant measure of target engagement.

Generalized Protocol:

- Cell Preparation: HEK293 cells are transiently transfected with a vector expressing an ALK2-NanoLuc® fusion protein.
- Assay Plate Seeding: The transfected cells are seeded into multi-well plates.
- Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to ALK2 is added to the cells, followed by the addition of serial dilutions of the test inhibitor.
- Equilibration: The plate is incubated to allow the inhibitor to compete with the tracer for binding to the ALK2-NanoLuc® fusion protein.
- BRET Measurement: A substrate for the NanoLuc® luciferase is added. If the fluorescent tracer is bound to the ALK2-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs, where the energy from the luciferase is transferred to the fluorescent tracer, which then emits light at a specific wavelength. The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
- IC50 Determination: The BRET ratio is measured using a plate reader, and the IC50 value, representing the concentration of inhibitor that displaces 50% of the tracer, is calculated from the dose-response curve.[12][13][14][15]

In Vivo Efficacy Studies in Mouse Models of Heterotopic Ossification (HO)

These studies assess the ability of ALK2 inhibitors to prevent or reduce the formation of ectopic bone in animal models that mimic human diseases like FOP.

Generalized Protocol:

Animal Model: A common model is the conditional constitutively active ALK2 (caALK2)
mouse model. In these mice, the expression of a mutated, constitutively active form of ALK2



(e.g., ALK2Q207D or ALK2R206H) can be induced in specific tissues, often by an injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the muscle.[9][16]

- Induction of HO: Muscle injury, often in combination with Ad.Cre injection, is used to trigger the formation of heterotopic bone.
- Inhibitor Administration: The test inhibitor is administered to the mice, typically orally, starting before or after the induction of HO, depending on the study design (prophylactic or therapeutic). A vehicle control group is also included.
- Monitoring and Analysis: The formation of HO is monitored over time using imaging techniques such as micro-computed tomography (μCT) or X-ray. At the end of the study, tissues can be harvested for histological analysis to examine bone and cartilage formation.
- Efficacy Assessment: The volume of heterotopic bone is quantified and compared between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the inhibitor.[9] [16]

Summary and Future Directions

The field of ALK2 inhibitor development is rapidly advancing, with several promising novel compounds demonstrating high potency and improved selectivity. Inhibitors like BLU-782 (Fidrisertib) and CDD-2789 show nanomolar potency against ALK2 and favorable selectivity profiles against other closely related kinases. The development of orally bioavailable compounds with good pharmacokinetic properties, such as LDN-214117 and its derivatives, is a significant step towards effective therapies for diseases driven by aberrant ALK2 signaling.

While direct comparative data for "Alk2-IN-5" is not publicly available, the information gathered on other novel inhibitors provides a valuable benchmark for ongoing and future drug discovery efforts. Continued research focusing on optimizing potency, selectivity, and pharmacokinetic profiles will be critical in translating these promising preclinical findings into effective and safe treatments for patients with FOP, DIPG, and other ALK2-related disorders. Future publications and clinical trial results will be essential to fully understand the comparative efficacy and safety of these emerging therapies.



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